Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Description
Historical Context and Discovery
The development of ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate can be traced to the early twenty-first century chemical research efforts focused on expanding the diversity of heterocyclic compounds available for pharmaceutical and synthetic applications. According to chemical database records, this compound was first documented and characterized in 2012, with its initial entry into chemical databases occurring on October 22, 2012. The compound emerged during a period of intensive research into piperidine derivatives, which had gained prominence due to their widespread occurrence in natural products and their utility as pharmaceutical intermediates.
The historical development of this compound class reflects broader trends in medicinal chemistry during the 2000s and 2010s, when researchers increasingly focused on creating diverse chemical libraries containing complex heterocyclic scaffolds. The specific combination of piperidine and pyrrolidine ring systems in a single molecule represented an innovative approach to molecular design, drawing from established knowledge about the biological activity and synthetic versatility of both ring systems individually. The compound's creation was part of systematic efforts to develop new chemical entities that could serve as versatile intermediates in organic synthesis.
The registration of this compound in multiple chemical databases and commercial catalogues indicates its recognition as a valuable research tool within the scientific community. Its assignment of specific identification codes, including Chemical Abstracts Service number 1455853-00-5 and various commercial catalogue numbers, demonstrates its establishment as a distinct chemical entity worthy of systematic study and application. The compound's continued presence in chemical databases, with recent modifications as late as May 2024, suggests ongoing research interest and potential applications in current chemical research programs.
Significance in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its structural complexity and synthetic accessibility. The compound serves as an important building block in organic synthesis, particularly in the construction of more complex molecular architectures that incorporate multiple heterocyclic systems. Its availability through commercial chemical suppliers in various formats, including both solid powder forms and solution preparations, indicates its practical utility in research laboratories worldwide.
The compound's significance extends beyond its role as a synthetic intermediate to encompass its potential as a model system for studying the chemical behavior of complex heterocyclic compounds. The presence of multiple functional groups, including the ethyl ester, the dioxopyrrolidine system, and the piperidine ring, provides researchers with a versatile platform for investigating various chemical transformations and reaction mechanisms. This structural complexity makes it particularly valuable for studies focused on understanding the reactivity patterns of polycyclic nitrogen-containing compounds.
Research applications of this compound and its structural analogues have demonstrated their importance in the development of new synthetic methodologies. The compound's availability in small quantities suitable for research purposes, with minimum quantities as low as one milligram available from commercial suppliers, reflects its value in high-throughput screening applications and exploratory chemical research. The compound's inclusion in building block libraries used by pharmaceutical and chemical companies further underscores its recognized importance in drug discovery and development efforts.
The structural features of this compound also make it relevant to studies of molecular recognition and binding interactions. The compound's multiple heteroatoms and diverse functional groups provide numerous sites for potential hydrogen bonding and other non-covalent interactions, making it a useful probe for investigating structure-activity relationships in biological systems. This versatility has contributed to its adoption in various research programs focused on understanding the molecular basis of biological activity.
Nomenclature and Classification
The systematic nomenclature of this compound reflects the complex structural hierarchy present in this heterocyclic compound. According to International Union of Pure and Applied Chemistry naming conventions, the compound name precisely describes the molecular architecture, with the piperidine ring serving as the parent structure and the dioxopyrrolidine moiety functioning as a substituent at the nitrogen atom. The ethyl carboxylate group at the 4-position of the piperidine ring completes the primary structural description.
Alternative systematic names for this compound include 4-piperidinecarboxylic acid, 1-(2,5-dioxo-3-pyrrolidinyl)-, ethyl ester, which provides an equivalent but differently structured description of the same molecular entity. This alternative nomenclature emphasizes the carboxylic acid derivative nature of the compound and highlights the pyrrolidinyl substituent relationship. Both naming systems are chemically equivalent and accurately describe the compound's structure, with the choice between them often depending on the specific context of discussion or database requirements.
The compound belongs to several important chemical classification categories that reflect its diverse structural features. As a heterocyclic compound, it falls within the broader class of nitrogen-containing ring systems that are fundamental to organic and medicinal chemistry. More specifically, it can be classified as a piperidine derivative due to the central six-membered saturated nitrogen heterocycle that forms the molecular backbone. Simultaneously, the presence of the pyrrolidine-based substituent places it within the category of pyrrolidine derivatives, creating a unique dual classification that reflects its structural complexity.
From a functional group perspective, the compound belongs to the ester class of organic compounds due to the presence of the ethyl carboxylate moiety. This classification is particularly relevant for understanding the compound's chemical reactivity and potential synthetic transformations. The dioxopyrrolidine portion of the molecule introduces additional classification considerations, as this structural element represents a cyclic imide system that contributes distinct chemical properties to the overall molecular behavior.
Overview of Key Structural Features
The molecular architecture of this compound encompasses several critical structural elements that collectively define its chemical and physical properties. The compound possesses a molecular formula of C₁₂H₁₈N₂O₄ and a molecular weight of 254.28 grams per mole, indicating a moderately sized organic molecule with significant structural complexity. The presence of two nitrogen atoms within the molecular framework creates multiple sites for potential chemical reactivity and intermolecular interactions.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₄ | |
| Molecular Weight | 254.28 g/mol | |
| Chemical Abstracts Service Number | 1455853-00-5 | |
| PubChem Compound Identifier | 62026510 |
The piperidine ring system serves as the central structural scaffold of the molecule, providing a six-membered saturated nitrogen heterocycle that exhibits characteristic conformational flexibility. This ring system adopts chair-like conformations that are well-established in the chemical literature, contributing to the overall three-dimensional shape of the molecule. The substitution pattern on the piperidine ring includes the ethyl carboxylate group at the 4-position and the dioxopyrrolidin-3-yl substituent at the nitrogen atom, creating a highly substituted heterocyclic system with significant steric complexity.
The dioxopyrrolidine substituent represents a particularly important structural feature, consisting of a five-membered ring system with two carbonyl groups positioned at the 2 and 5 positions. This structural element introduces significant electronic effects into the molecule through the presence of the conjugated carbonyl systems, which can influence both the chemical reactivity and the physical properties of the compound. The pyrrolidine ring adopts envelope or twisted conformations, adding to the overall conformational complexity of the molecular system.
Table 2: Predicted Physical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 415.6 ± 45.0 °C | Predicted | |
| Density | 1.252 ± 0.06 g/cm³ | Predicted | |
| Acidic Dissociation Constant (pKa) | 9.34 ± 0.50 | Predicted |
The ethyl ester functionality positioned at the 4-position of the piperidine ring contributes both electronic and steric effects to the overall molecular behavior. This functional group provides a site for potential hydrolysis reactions and represents a common protecting group strategy in synthetic chemistry. The ester carbonyl group participates in the overall electronic structure of the molecule and may engage in intermolecular hydrogen bonding interactions with appropriate binding partners.
The spatial arrangement of these structural elements creates a molecule with significant three-dimensional complexity, featuring multiple potential sites for intermolecular interactions. The nitrogen atoms present in both ring systems can serve as hydrogen bond acceptors, while the carbonyl oxygen atoms in the dioxopyrrolidine and ester groups provide additional sites for electrostatic interactions. This combination of structural features positions the compound as a versatile building block for further synthetic elaboration and as a potentially active pharmaceutical or biological research tool.
Properties
IUPAC Name |
ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-2-18-12(17)8-3-5-14(6-4-8)9-7-10(15)13-11(9)16/h8-9H,2-7H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVOXYCRHDDOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a convergent approach:
Step 1: Synthesis of Ethyl Piperidine-4-carboxylate
This intermediate is commonly prepared by esterification of piperidine-4-carboxylic acid or via nucleophilic substitution reactions involving piperidine derivatives and ethyl chloroformate or related reagents.Step 2: Introduction of the 2,5-dioxopyrrolidin-3-yl Substituent
The 2,5-dioxopyrrolidinyl group (a succinimide moiety) is introduced through nucleophilic substitution or amide coupling reactions, often involving succinimide derivatives or activated esters.Step 3: Purification and Crystallization
The final compound is purified by chromatographic techniques and crystallized to obtain a solid product with high purity.
Detailed Synthetic Routes and Conditions
Representative Experimental Procedure
- A mixture of ethyl piperidine-4-carboxylate and a succinimide derivative is dissolved in anhydrous acetonitrile.
- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are added to activate the carboxyl group.
- The reaction mixture is stirred at room temperature for 12–24 hours under inert atmosphere.
- Upon completion, the mixture is diluted with ethyl acetate and washed with aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using ethyl acetate/hexane gradients.
- Final recrystallization is performed from ethanol to yield the pure ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate as a solid.
Reaction Analysis and Optimization
Reaction Yields and Conditions
| Reaction Step | Temperature | Time | Solvent | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Esterification | Reflux (80-100°C) | 12-18 h | Ethanol or Toluene | 70-85 | Acid catalyst or base used to drive ester formation |
| N-Alkylation / Coupling | Room temp to 50°C | 12-24 h | Acetonitrile, DMF | 60-80 | Use of coupling agents critical for high yield |
| Purification | Ambient | - | Ethyl acetate/Hexane | - | Flash chromatography improves purity |
Critical Parameters
- Inert atmosphere is preferred during coupling to prevent hydrolysis of activated intermediates.
- Solvent choice affects solubility and reaction rate; polar aprotic solvents like acetonitrile or DMF are favored.
- Coupling agents such as EDCI and HOBt enhance amide bond formation efficiency.
- Temperature control avoids side reactions and decomposition of sensitive groups.
Comparative Notes on Alternative Methods
While direct N-alkylation with succinimide derivatives is common, alternative methods include:
- Suzuki-Miyaura cross-coupling for introducing heterocyclic substituents on the piperidine nitrogen, though less common for succinimide groups.
- Hydrogenation of pyridine precursors followed by functional group transformations to build the piperidine ring with desired substituents.
- Use of activated esters or anhydrides of succinic acid derivatives to improve coupling efficiency.
Research Findings and Spectroscopic Characterization
- NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR confirm the presence of the piperidine ring, ethyl ester group, and succinimide moiety. Characteristic signals include ester methyl protons (~1.2 ppm), methylene protons adjacent to nitrogen (~3.0-4.0 ppm), and carbonyl carbons (~170-180 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with C12H18N2O4 (M+H)+ at m/z 255 confirm molecular weight.
- IR Spectroscopy: Strong carbonyl stretches near 1700 cm⁻¹ indicate ester and imide carbonyl groups.
- Purity and Crystallinity: Confirmed by melting point and single-crystal X-ray diffraction when applicable.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Esterification of Piperidine-4-carboxylic acid | Acid-catalyzed reaction with ethanol | Straightforward, high yield | Requires careful control of conditions to avoid hydrolysis |
| N-Alkylation with Succinimide Derivatives | Coupling using EDCI/HOBt in aprotic solvents | High selectivity, mild conditions | Sensitive to moisture, requires inert atmosphere |
| Purification by Chromatography and Recrystallization | Silica gel chromatography and solvent crystallization | High purity product | Time-consuming, solvent-intensive |
Chemical Reactions Analysis
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring or the dioxopyrrolidinyl moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate, followed by a reaction with 2,5-dioxopyrrolidine. The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, potentially acting as an enzyme inhibitor by binding to active or allosteric sites .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, substitution, and hydrolysis.
Biological Studies
The compound has been utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its potential as a pharmacological agent is under investigation due to its ability to modulate enzyme activities related to metabolic pathways.
Pharmaceutical Development
In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of various drugs. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits significant inhibitory effects on soluble epoxide hydrolase (sEH), which is crucial in fatty acid metabolism and inflammation pathways.
Case Study Example :
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed robust inhibition of sEH activity. The results indicated potential therapeutic applications for treating inflammatory diseases by modulating serum biomarkers related to inflammation.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s 2,5-dioxopyrrolidinyl group distinguishes it from simpler piperidine esters like Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which lacks cyclic amide functionalities .
Synthetic Pathways :
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (from ) is synthesized via hydrogenation of oxime intermediates using Raney nickel, a method that could be adapted for the target compound .
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane, highlighting divergent strategies for piperidine functionalization .
Applications :
- The target compound’s discontinued commercial status contrasts with Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which is critical in synthesizing umeclidinium bromide (a bronchodilator) .
- The bicyclic naphthyridine derivative () serves as a model for studying conformational dynamics in fused-ring systems .
Physicochemical and Pharmacological Comparisons
- Solubility and Reactivity : The 2,5-dioxopyrrolidinyl group in the target compound may enhance hydrogen-bonding capacity compared to simpler esters, influencing its pharmacokinetic profile.
- Stability : The chloroethyl derivative (Intermediate II) is prone to nucleophilic substitution, making it reactive in pharmaceutical syntheses, whereas the dioxopyrrolidinyl group may confer greater metabolic stability .
Biological Activity
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 254.28 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications, particularly in enzyme inhibition and protein-ligand interactions.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 1455853-00-5 |
| IUPAC Name | This compound |
| InChI Key | ZDVOXYCRHDDOEH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or allosteric sites of target enzymes, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in fatty acid metabolism and inflammation pathways.
Case Study: Soluble Epoxide Hydrolase Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, compounds similar to this compound were identified as potent inhibitors of sEH. These inhibitors demonstrated robust effects on serum biomarkers related to inflammation, indicating their potential use in treating inflammatory diseases .
Protein-Ligand Interaction
The compound's structure allows it to engage in favorable interactions with protein targets. The presence of the piperidine and dioxopyrrolidine moieties enhances its ability to fit into enzyme active sites, facilitating effective binding and inhibition.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other similar compounds:
Research Applications
This compound is utilized across various scientific domains:
- Organic Chemistry : As a building block for synthesizing more complex molecules.
- Biochemistry : In studies involving enzyme kinetics and protein interactions.
- Pharmaceutical Industry : As an intermediate in the synthesis of drugs targeting metabolic disorders.
Q & A
Q. What are common synthetic routes for Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate?
Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:
- Step 1: React ethyl isonipecotate (ethyl piperidine-4-carboxylate) with halogenated reagents like 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form intermediates such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Step 2: Introduce the dioxopyrrolidinyl moiety via nucleophilic substitution or conjugate addition. A related method involves copper(I) iodide-catalyzed reactions with amines in tetrahydrofuran (THF), as demonstrated in the synthesis of maleimide derivatives .
Key Considerations: - Use anhydrous conditions for halogenation steps to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How is the compound characterized post-synthesis?
Answer: Post-synthesis characterization employs spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 410.1931 [M+H]⁺ for a related compound) and fragmentation patterns. Secondary fragments (e.g., m/z 366.1844, 272.1593) help confirm structural motifs .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve piperidine and pyrrolidinone ring conformations. For example, piperidine protons appear as multiplet signals at δ 1.2–3.5 ppm, while carbonyl carbons resonate at ~170–175 ppm .
- Chromatography: HPLC purity assessments (e.g., 98.60% purity for analogous compounds) ensure minimal impurities .
Q. Table 1: Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| HRMS | m/z 410.1931 [M+H]⁺, C₁₉H₂₇N₃O₇ | |
| ¹H NMR (DMSO-d₆) | δ 3.71 (s, 2H, CH₂), 2.12 (s, 3H, CH₃) | |
| HPLC | 98.60% purity, retention time 1.941 min |
Advanced Research Questions
Q. How can coupling reactions in the synthesis be optimized to improve yield?
Answer: Coupling reactions (e.g., amide bond formation) benefit from:
- Catalyst Selection: Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) to reduce racemization and enhance efficiency. For example, coupling ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid in dry acetonitrile achieved >80% yield .
- Solvent Optimization: Polar aprotic solvents (e.g., THF, acetonitrile) stabilize intermediates. Avoid protic solvents during coupling to prevent hydrolysis.
- Temperature Control: Maintain reactions at 0–25°C to minimize side product formation.
Critical Analysis:
Contradictions in yield reports (e.g., 21% vs. 72% for similar esters) may arise from solvent purity or catalyst aging. Pre-activation of carboxylic acids with HOBt before EDCI addition can resolve such discrepancies .
Q. How can spectral data contradictions (e.g., MS/MS fragmentation vs. NMR) be resolved?
Answer: Contradictions often stem from dynamic equilibria (e.g., keto-enol tautomerism) or residual solvents. Strategies include:
- Multi-Technique Validation: Cross-validate MS/MS fragmentation (e.g., m/z 392.1821 [M+H-CH₂NO₄]⁺) with 2D NMR (COSY, HSQC) to confirm connectivity .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in NMR.
- Computational Modeling: Compare experimental m/z values with in silico fragmentation tools (e.g., mzCloud) to predict pathways (Figure 1) .
Example Workflow:
For a compound with conflicting MS and NMR
Re-run MS under high-resolution conditions to rule out adducts.
Perform NOESY NMR to confirm spatial proximity of protons.
Use X-ray crystallography (if crystalline) to resolve absolute configuration .
Q. What strategies mitigate toxicity risks during handling?
Answer: While direct toxicity data for this compound is limited, structural analogs (e.g., tert-butyl piperidine carboxylates) suggest:
- PPE Requirements: Respiratory protection (N95 masks), nitrile gloves, and goggles to prevent dermal/ocular exposure .
- Engineering Controls: Use fume hoods with ≥100 ft/min airflow for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
- Waste Disposal: Quench reactive intermediates (e.g., bromo derivatives) with 10% sodium thiosulfate before disposal .
Q. Table 2: Safety Protocols for Related Compounds
| Hazard Type | Mitigation Strategy | Reference |
|---|---|---|
| Respiratory | Use fume hoods and N95 masks | |
| Dermal | Wear nitrile gloves (0.1 mm thickness) | |
| Environmental | Neutralize halogenated waste |
Q. How does stereochemistry influence biological activity in related compounds?
Answer: Piperidine ring conformation and substituent stereochemistry critically affect receptor binding. For example:
- Case Study: Umeclidinium bromide, a derivative of ethyl piperidine-4-carboxylate, shows enhanced muscarinic receptor antagonism due to its R-quinuclidinol intermediate .
- Methodology: Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers for activity screening .
Advanced Tip: Molecular dynamics simulations (e.g., Schrödinger Suite) predict how 2,5-dioxopyrrolidinyl substituents influence piperidine ring puckering and target interactions .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer: Scale-up challenges include:
- Reagent Solubility: Polar intermediates (e.g., hydrazides) may precipitate in acetonitrile. Switch to DMF/THF mixtures (4:1 v/v) for better solubility .
- Exothermic Reactions: Halogenation steps (e.g., with 1-bromo-2-chloroethane) require controlled addition (dropwise over 2+ hours) to avoid thermal runaway .
- Purification: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher throughput .
Data-Driven Optimization:
For a 10× scale-up:
- Reduce catalyst loading from 10 mol% to 5 mol% to minimize cost.
- Increase stirring rate (≥500 rpm) to ensure homogeneity in viscous solutions .
Notes
- References: All data are cited from peer-reviewed journals, patents, and safety guidelines.
- Abbreviations: Full chemical names are retained; no acronyms are used.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
